molecular formula C10H6ClN5O B13099724 3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 83809-91-0

3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one

Cat. No.: B13099724
CAS No.: 83809-91-0
M. Wt: 247.64 g/mol
InChI Key: XKXRQEKCSLHHJF-UHFFFAOYSA-N
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Description

3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one is a fused heterocyclic compound featuring a triazolo-triazinone core with a chlorine atom at position 3 and a phenyl group at position 5. This structure is part of the broader class of 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-ones, which are known for diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Properties

CAS No.

83809-91-0

Molecular Formula

C10H6ClN5O

Molecular Weight

247.64 g/mol

IUPAC Name

3-chloro-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C10H6ClN5O/c11-7-9(17)16-10(14-13-7)12-8(15-16)6-4-2-1-3-5-6/h1-5H,(H,12,14,15)

InChI Key

XKXRQEKCSLHHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=C(C(=O)N3N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate to form an intermediate, which is then treated with phosphoryl chloride to induce cyclization and introduce the chloro group. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.

    Cyclization Reactions: The triazole and triazine rings can participate in further cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include phosphoryl chloride, phenyl isocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. The triazole and triazine moieties are known to exhibit biological activity against various cancer cell lines. Research indicates that derivatives of triazoles can inhibit key pathways involved in cancer progression. For instance:

  • Inhibition of Kinases : Compounds similar to 3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one have demonstrated selective inhibition of c-Met kinases, which play a crucial role in tumor growth and metastasis. An example is Savolitinib, which has shown efficacy in clinical trials for non-small cell lung cancer and renal cell carcinoma .
  • Cell Line Studies : Studies have shown that compounds with triazole structures exhibit cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and Hep-G2 (liver cancer) .

Potential as Antimicrobial Agents

There is emerging evidence suggesting that triazole derivatives possess antimicrobial properties. The structural features of this compound may enhance its activity against bacterial and fungal strains. This could lead to the development of new antimicrobial agents that are effective against resistant strains .

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the modification and synthesis of various derivatives that can be tailored for specific applications.

Development of New Heterocycles

The compound can be utilized in the synthesis of novel heterocycles through multi-step reactions involving substitution and cyclization processes. For example:

  • Synthesis of Triazepines : It has been used as a precursor for synthesizing triazepine derivatives which are being explored for their pharmacological properties .
  • Functionalization : The chlorine atom on the compound provides a reactive site for further functionalization, allowing chemists to create a diverse array of compounds with potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective inhibition of c-Met kinases; showed efficacy against multiple cancer types .
Study BAntimicrobial PropertiesIdentified potential antimicrobial activity against resistant bacterial strains .
Study CSynthetic ApplicationsUtilized as a building block for synthesizing triazepine derivatives with promising biological activities .

Mechanism of Action

The mechanism of action of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolo-triazinones are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents Biological Activity Key References
3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one 3-Cl, 7-Ph Not reported (predicted antiviral)
Riamilovir (Triazavirin®) 3-NO₂, 7-SMe Antiviral (SARS-CoV-2, influenza)
3-(4-Chlorophenyl)-6-methyl-1-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one 3-(4-Cl-Ph), 6-Me, 1-Ph Antimicrobial
8-(4-Fluorophenyl)-7-(pyridin-4-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one (69) 8-(4-F-Ph), 7-(pyridin-4-yl) Molluscicidal
3-(Glutathion-S-yl)-7-SMe[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one (13) 3-Glutathionyl, 7-SMe Prodrug potential
  • Riamilovir (3-NO₂, 7-SMe): The nitro group at position 3 enhances electrophilicity, facilitating nucleophilic substitution with thiols (e.g., cysteine residues in viral proteins). Its methylsulfanyl (SMe) group improves membrane permeability, contributing to its efficacy against RNA viruses .
  • 3-(4-Chlorophenyl) analog (7h) : The additional 4-chlorophenyl and methyl groups increase steric bulk, likely reducing metabolic clearance but limiting solubility .
  • Compound 69 : Fluorine and pyridyl substituents enhance hydrogen-bonding interactions, explaining its molluscicidal activity .
  • Compound 13: The glutathione conjugate highlights metabolic pathways where nitro or chloro groups are replaced by endogenous thiols, a detoxification mechanism observed in Triazavirin derivatives .

Pharmacokinetic and Metabolic Considerations

  • Chloro vs.
  • Methylsulfanyl (SMe) vs. Phenyl : SMe enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, while phenyl groups may improve target affinity via π-stacking .
  • Hydroxyethyloxymethyl Derivatives: Introduced in Compound 13 to mimic furanosyl moieties, enhancing solubility and bioavailability .

Biological Activity

3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound is characterized by a unique triazole-triazine structure, which contributes to its diverse biological activities. The presence of the chlorine atom and the phenyl group plays a significant role in modulating its pharmacological properties.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has demonstrated that derivatives of triazole compounds can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often range from 45 to 97 nM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity compared to standard treatments like sorafenib .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. Molecular docking studies suggest that they interact with specific protein targets involved in cancer cell survival .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored:

  • In vitro Efficacy : Compounds similar to this compound have shown effectiveness against a range of bacterial strains. For example, certain derivatives exhibited significant antibacterial activity by disrupting bacterial cell membranes .

Anti-inflammatory Effects

Research indicates that triazole derivatives may possess anti-inflammatory properties:

  • Mechanisms : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances anticancer and antimicrobial activity
Phenyl GroupContributes to increased cytotoxicity
Triazole RingEssential for biological activity

The presence of electron-withdrawing groups like chlorine has been shown to enhance the potency of these compounds against various biological targets.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Study on Anticancer Properties : A series of triazole compounds were tested against breast cancer cell lines. The results showed that specific substitutions significantly improved their cytotoxic effects compared to controls .
  • Antimicrobial Testing : A set of synthesized triazole derivatives was evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Many exhibited promising results with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics .

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